4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1263216-68-7
VCID: VC11700282
InChI: InChI=1S/C14H10FN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
SMILES: C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3
Molecular Formula: C14H10FN3S
Molecular Weight: 271.31 g/mol

4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1263216-68-7

Cat. No.: VC11700282

Molecular Formula: C14H10FN3S

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine - 1263216-68-7

Specification

CAS No. 1263216-68-7
Molecular Formula C14H10FN3S
Molecular Weight 271.31 g/mol
IUPAC Name 4-(3-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C14H10FN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Standard InChI Key QBWGUQAHYPYBRN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3

Introduction

4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry. The compound's structure integrates a pyrimidine core substituted with a fluorophenyl group at position 4 and a thiophene moiety at position 6. These structural features suggest its relevance in drug discovery, particularly in targeting biological activities such as anti-inflammatory, anticancer, or antiviral properties.

Structural Overview

The molecular structure of 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is characterized by:

  • Core Framework: A pyrimidine ring, which is a six-membered heterocyclic aromatic system containing two nitrogen atoms.

  • Substituents:

    • A 3-fluorophenyl group at position 4.

    • A thiophene ring at position 6.

    • An amine group at position 2.

This combination of electron-donating and electron-withdrawing groups enhances the compound's chemical reactivity and potential for interaction with biological targets.

Synthesis Pathways

The synthesis of compounds like 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves:

  • Formation of the Pyrimidine Core: Using precursors such as guanidine derivatives or amidines with β-diketones or similar compounds.

  • Selective Substitution: Introduction of the fluorophenyl and thiophene groups through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling).

  • Purification and Characterization: Techniques like recrystallization, chromatography, and spectroscopic methods (NMR, LC-MS) confirm structural integrity.

Biological Activity

Compounds with similar structures have demonstrated significant biological activities:

  • Anti-inflammatory Potential: Molecular docking studies on related pyrimidine derivatives indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

  • Anticancer Properties: Pyrimidine derivatives are known to exhibit cytotoxic effects by targeting kinases or DNA-interacting enzymes in cancer cells.

  • Antiviral Applications: The heterocyclic framework can disrupt viral replication machinery, as seen in studies with influenza polymerase inhibitors .

Analytical Characterization

The characterization of this compound involves:

Potential Applications

The unique structure of this compound makes it a promising candidate for various applications:

  • Drug Development:

    • Anti-inflammatory agents targeting cyclooxygenase (COX) or lipoxygenase pathways.

    • Anticancer drugs focusing on kinase inhibition or DNA interaction.

  • Material Science:

    • The electronic properties of the thiophene moiety make it suitable for organic semiconductors or photovoltaic materials.

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